
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol” is represented by the InChI code:1S/C14H11FN2O/c1-17-13-6-5-10 (15)8-12 (13)16-14 (17)9-3-2-4-11 (18)7-9/h2-8,18H,1H3 . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 242.25 .Aplicaciones Científicas De Investigación
Anaerobic Transformation Mechanisms
Research by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, utilizing isomeric fluorophenols to elucidate the mechanism involved. Their findings indicate the carboxyl group introduction is para to the phenolic hydroxyl group, suggesting a specific transformation pathway in an anaerobic, phenol-degrading consortium (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing
Tanaka et al. (2001) developed fluorescent probes based on fluorinated benzoxazole and benzothiazole analogues for sensing pH and metal cations. Their work highlights the potential of these compounds in creating sensitive and selective sensors for biological and environmental applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Metal Ion Detection
Suman et al. (2019) synthesized benzimidazole and benzothiazole conjugated Schiff bases, demonstrating their application as fluorescent sensors for Al3+ and Zn2+. Their research contributes to the development of new materials for the selective detection of metal ions in various contexts (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Organic Light-Emitting Diodes (OLEDs)
Jin et al. (2014) investigated the use of fluorinated phenol ligands in the design of efficient OLEDs with low efficiency roll-off. Their work on iridium complexes with fluorophenol ancillary ligands offers insights into materials science, potentially enhancing the performance of light-emitting devices (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Propiedades
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOVNYHIWBEFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-1,3-benzodiazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)
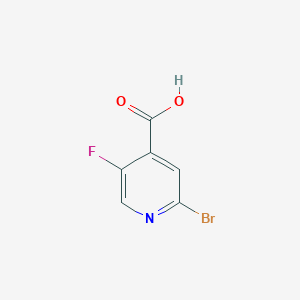
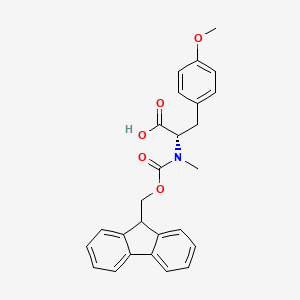
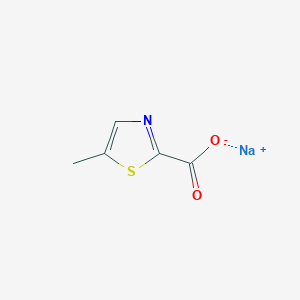
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
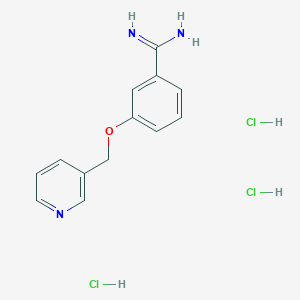
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
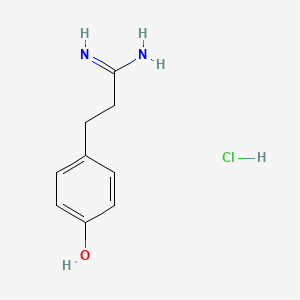
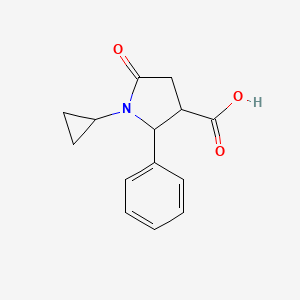
![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)
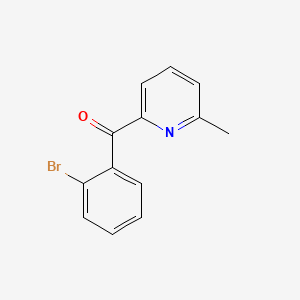
![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)